2-chloro-N-(2-methyl-5-sulfamoylphenyl)-5-nitrobenzamide
Overview
Description
2-chloro-N-(2-methyl-5-sulfamoylphenyl)-5-nitrobenzamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chloro group, a methyl group, a sulfamoyl group, and a nitro group attached to a benzamide core. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Scientific Research Applications
2-chloro-N-(2-methyl-5-sulfamoylphenyl)-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-methyl-5-sulfamoylphenyl)-5-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by chlorination to add the chloro group. The introduction of the sulfamoyl group is achieved through sulfonation and subsequent amination. Finally, the benzamide core is formed through an amidation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The methyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products Formed:
Reduction of the nitro group: Formation of 2-chloro-N-(2-methyl-5-sulfamoylphenyl)-5-aminobenzamide.
Substitution of the chloro group: Formation of various substituted benzamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methyl-5-sulfamoylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfamoyl group may enhance the compound’s solubility and facilitate its interaction with biological targets. The chloro and methyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide
- 2-chloro-N-(2-methyl-5-sulfamoylphenyl)benzamide
Comparison: 2-chloro-N-(2-methyl-5-sulfamoylphenyl)-5-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-chloro-N-(2-methyl-5-sulfamoylphenyl)-5-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5S/c1-8-2-4-10(24(16,22)23)7-13(8)17-14(19)11-6-9(18(20)21)3-5-12(11)15/h2-7H,1H3,(H,17,19)(H2,16,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYYKARPIVQOEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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